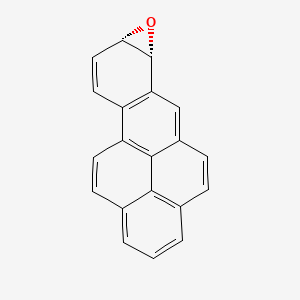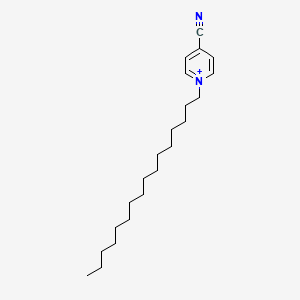
Benzo(10,11)chryseno(1,2-b)oxirene, 6b,7a-dihydro-, (6bR-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(10,11)chryseno(1,2-b)oxirene, 6b,7a-dihydro-, (6bR-cis)- is a complex organic compound with the molecular formula C20H12O. It consists of 12 hydrogen atoms, 20 carbon atoms, and 1 oxygen atom . This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, which are known for their multiple fused aromatic rings.
Analyse Chemischer Reaktionen
Benzo(10,11)chryseno(1,2-b)oxirene, 6b,7a-dihydro-, (6bR-cis)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzo(10,11)chryseno(1,2-b)oxirene, 6b,7a-dihydro-, (6bR-cis)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: It is used in studies to understand the biological effects of PAHs, including their potential carcinogenicity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily studied for its toxicological effects.
Industry: It is used in the development of materials with specific properties, such as high thermal stability.
Wirkmechanismus
The mechanism of action of Benzo(10,11)chryseno(1,2-b)oxirene, 6b,7a-dihydro-, (6bR-cis)- involves its interaction with molecular targets and pathways in biological systems. It can form reactive intermediates that bind to DNA, leading to mutations and potentially carcinogenic effects. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Benzo(10,11)chryseno(1,2-b)oxirene, 6b,7a-dihydro-, (6bR-cis)- can be compared with other PAHs, such as:
Benzo[a]pyrene: Known for its carcinogenic properties.
Chrysene: Another PAH with multiple fused aromatic rings.
Dibenz[a,h]anthracene: Similar in structure and known for its toxicological effects.
What sets Benzo(10,11)chryseno(1,2-b)oxirene, 6b,7a-dihydro-, (6bR-cis)- apart is its unique structure and specific reactivity, which make it a valuable compound for research.
Eigenschaften
CAS-Nummer |
68906-82-1 |
|---|---|
Molekularformel |
C20H12O |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
(5S,7R)-6-oxahexacyclo[11.6.2.02,8.05,7.010,20.017,21]henicosa-1(20),2(8),3,9,11,13(21),14,16,18-nonaene |
InChI |
InChI=1S/C20H12O/c1-2-11-4-5-13-10-16-14(8-9-17-20(16)21-17)15-7-6-12(3-1)18(11)19(13)15/h1-10,17,20H/t17-,20+/m0/s1 |
InChI-Schlüssel |
OLLMQFHYRYHKTD-FXAWDEMLSA-N |
Isomerische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@H]6[C@@H]5O6)C=C2 |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC6C5O6)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)


![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)





![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)



